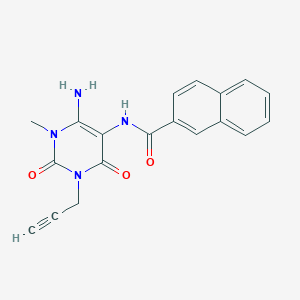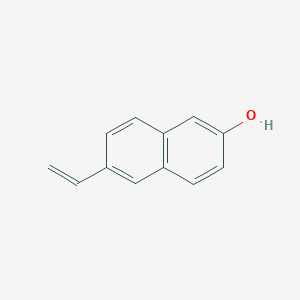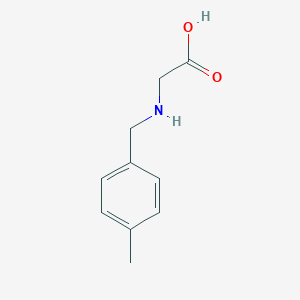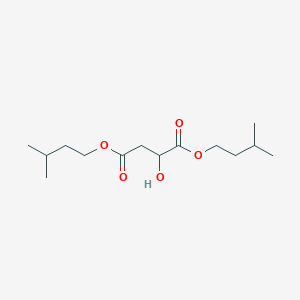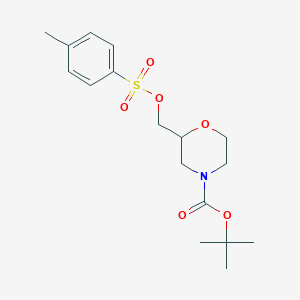
tert-Butyl-2-((tosyloxy)methyl)morpholin-4-carboxylat
Übersicht
Beschreibung
“tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C17H25NO6S . It has a molecular weight of 371.45 g/mol . The compound is white to yellow in solid form .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate” is1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m0/s1 . The compound’s canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C . Physical And Chemical Properties Analysis
The compound has a molecular weight of 371.5 g/mol . It has a XLogP3-AA value of 2.1, indicating its partition coefficient between octanol and water . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 6 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthese neuer organischer Verbindungen
Piperazin und N-Boc-Piperazin sowie deren einfache Derivate wie tert-Butyl-4-(2-Ethoxy-2-oxoethyl)piperazin-1-carboxylat und tert-Butyl-4-(2-Hydrazino-2-oxoethyl)piperazin-1-carboxylat dienen als nützliche Bausteine/Zwischenprodukte bei der Synthese verschiedener neuartiger organischer Verbindungen wie Amide, Sulfonamide, Mannich-Basen, Schiff'sche Basen, Thiazolidinone, Azetidinone und Imidazolinone .
Biologische Evaluierung
Die synthetisierten Verbindungen haben ein breites Spektrum an biologischen Aktivitäten gezeigt, wie z. B. antibakterielle, antifungale, antikanzerogene, antiparasitäre, antihistaminerge und antidepressive Aktivitäten . Die vielfältigen biologischen Aktivitäten der Verbindungen, die Piperazinringe enthalten, können auf die konformationelle Flexibilität des Piperazinrings und die polaren Stickstoffatome im Piperazinring zurückgeführt werden .
Arzneimittelforschung
Aufgrund seiner leichten Modifizierbarkeit, der geeigneten Alkalität, der Wasserlöslichkeit und der Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und zur Anpassung der molekularen physikalisch-chemischen Eigenschaften wird die Einarbeitung des Piperazinrings als wichtige synthetische Strategie im Bereich der Arzneimittelforschung angesehen .
4. Synthese biologisch aktiver Naturstoffe Die Verbindung tert-Butyl-4-[(E)-But-1-en-3-in-1-yl]-3-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indol-1-carboxylat wurde mit guter Ausbeute und Selektivität ausgehend von kommerziell erhältlichem 4-Brom-1H-Indol und unter Verwendung einfacher Reagenzien synthetisiert. Die Titelverbindung ist ein potenzieller Vorläufer für biologisch aktive Naturstoffe wie Indiacen A und Indiacen B .
N-Boc-Schutz von Aminen
Ein grüner und einfacher Ansatz für den N-Boc-Schutz an strukturell unterschiedlichen Aminen unter Bestrahlung mit Ultraschall wird beschrieben. Selektiver N-Boc-Schutz wurde in ausgezeichneter isolierter Ausbeute in kurzer Reaktionszeit bei Raumtemperatur erzielt .
Organokatalysatoren für die 1,4-Additionsreaktion
Morpholin-basierte Organokatalysatoren wurden für die 1,4-Additionsreaktion zwischen Aldehyden und Nitroolefinen verwendet . Trotz der Einschränkungen des Morpholinrings für die Enamin-Katalyse arbeitet der Katalysator effizient und liefert Kondensationsprodukte mit hervorragenden Ausbeuten, Diastereoselektivität und guter bis hervorragender Enantioselektivität .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBHRXDXENCDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598701 | |
| Record name | tert-Butyl 2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130546-33-7 | |
| Record name | tert-Butyl 2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



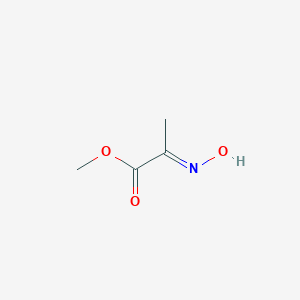
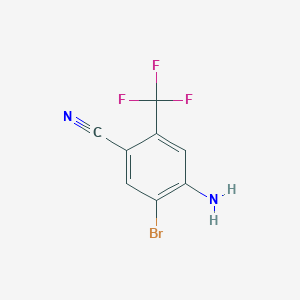
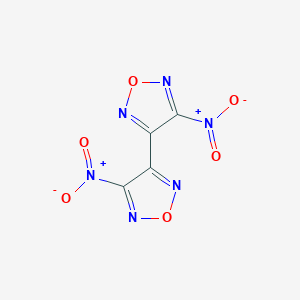
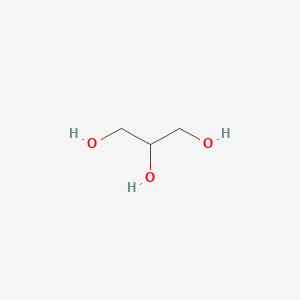

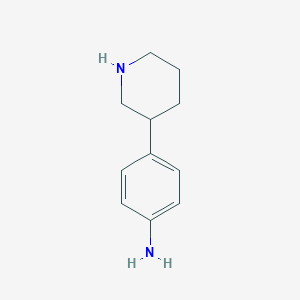
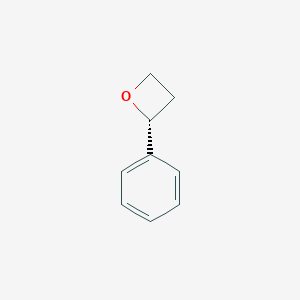
![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)
